molecular formula C6H11ClN2O3S B1209944 2-Chloroethyl-S-carbamoylcysteine CAS No. 53330-03-3

2-Chloroethyl-S-carbamoylcysteine

Cat. No.: B1209944
CAS No.: 53330-03-3
M. Wt: 226.68 g/mol
InChI Key: PTUKOCIKULGCDK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl-S-carbamoylcysteine is a cysteine derivative characterized by a carbamoyl group linked to the sulfur atom of cysteine and a 2-chloroethyl substituent. This compound combines the reactive chloroethyl group—known for alkylating properties—with the cysteine backbone, which is critical in redox biology and detoxification pathways.

Properties

CAS No.

53330-03-3

Molecular Formula

C6H11ClN2O3S

Molecular Weight

226.68 g/mol

IUPAC Name

2-chloroethylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H11ClN2O3S/c7-1-2-9-6(11)12-5(10)4(8)3-13/h4,13H,1-3,8H2,(H,9,11)/t4-/m0/s1

InChI Key

PTUKOCIKULGCDK-BYPYZUCNSA-N

SMILES

C(CCl)NC(=O)OC(=O)C(CS)N

Isomeric SMILES

C(CCl)NC(=O)OC(=O)[C@H](CS)N

Canonical SMILES

C(CCl)NC(=O)OC(=O)C(CS)N

Synonyms

S-(N-(2-chloroethyl)carbamoyl)cysteine
SNCC-Cys

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cysteine Derivatives with Modified Side Chains

(a) N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
  • Structure : Features a thiocarbamoyl group attached to cysteine’s sulfur, with a phenyl-ethyl substituent.
  • Instead, the phenyl group may enhance lipophilicity, influencing membrane permeability .
  • CAS : 72679-47-1 (HR101533).
(b) (S)-2-Methylcysteine Hydrochloride
  • Structure : A methyl group replaces the chloroethyl substituent on cysteine.
  • Key Differences : The methyl group reduces electrophilicity, making it less reactive but more stable. Research highlights its role in ameliorating oxidative stress, suggesting that substituent modifications directly impact biological activity .
  • CAS : 52950-19-3.
(c) N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine
  • Structure : Contains a methylcarbamoyl group on cysteine’s sulfur.
  • Key Differences: The acetylated amino group and methylcarbamoyl substituent enhance metabolic stability compared to the chloroethyl variant, which may exhibit higher toxicity due to alkylation .

Chloroethyl-Containing Compounds

(a) 2-Chloro-N,N-dimethylethanamine
  • Structure : A chloroethyl group attached to a dimethylamine.
  • Key Differences : Unlike 2-chloroethyl-S-carbamoylcysteine, this compound lacks the cysteine backbone, making it more reactive as a standalone alkylating agent. It is used in synthetic chemistry for nucleophilic substitutions .
  • CAS : 107-99-3.
(b) Bis(2-chloroethyl)ethylamine
  • Structure : Two chloroethyl groups bound to an ethylamine.
  • Such compounds are historically associated with vesicant toxicity .
  • CAS : (538-07-8)-E[2-14C].

Comparative Data Table

Compound Core Structure Key Substituents Reactivity Profile Biological Implications CAS Number
This compound Cysteine S-carbamoyl, 2-chloroethyl Moderate alkylation Potential detoxification role Not provided
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine Cysteine S-methylcarbamoyl, acetyl Low reactivity Metabolic stability 72679-47-1
2-Chloro-N,N-dimethylethanamine Ethylamine 2-chloroethyl, dimethylamine High alkylation Synthetic intermediate 107-99-3
(S)-2-Methylcysteine Hydrochloride Cysteine 2-methyl Non-reactive Antioxidant activity 52950-19-3

Research Findings and Implications

  • Reactivity : The chloroethyl group in this compound may confer alkylating properties, similar to chloroethylamines like 2-Chloro-N,N-dimethylethanamine. However, the cysteine backbone could mitigate toxicity by facilitating glutathione conjugation .
  • Biological Activity: S-Methylcysteine derivatives (e.g., (S)-2-Methylcysteine Hydrochloride) demonstrate antioxidant effects, suggesting that substituent choice (methyl vs.
  • Stability : N-Acetylated cysteine analogs show enhanced metabolic stability, whereas chloroethyl groups may increase susceptibility to hydrolysis or nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.